2-Bromo-4-{[(4E)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}-6-methoxyphenyl adamantane-1-carboxylate
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Overview
Description
2-Bromo-4-{[(4E)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}-6-methoxyphenyl adamantane-1-carboxylate is a complex organic compound featuring a unique structure that combines a brominated phenyl ring, a pyrazolidinone moiety, and an adamantane carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-{[(4E)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}-6-methoxyphenyl adamantane-1-carboxylate typically involves multiple steps:
Formation of the Pyrazolidinone Core: The pyrazolidinone core can be synthesized through the condensation of phenylhydrazine with a diketone, followed by cyclization.
Bromination: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Adamantane Carboxylation: The adamantane carboxylate group is introduced via esterification of adamantane-1-carboxylic acid with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and pyrazolidinone moieties.
Reduction: Reduction reactions can target the carbonyl groups in the pyrazolidinone ring.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Oxidized derivatives with additional carbonyl or carboxyl groups.
Reduction: Reduced forms with hydroxyl groups replacing carbonyls.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its structural features may interact with biological targets, leading to therapeutic effects.
Medicine
In medicine, derivatives of this compound could be investigated for their potential as anti-inflammatory, antiviral, or anticancer agents. The presence of the adamantane moiety is particularly interesting due to its known pharmacological properties.
Industry
Industrially, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism by which 2-Bromo-4-{[(4E)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}-6-methoxyphenyl adamantane-1-carboxylate exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The adamantane moiety could enhance membrane permeability, while the pyrazolidinone ring might interact with specific protein targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-{[(4E)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}-phenyl adamantane-1-carboxylate: Lacks the methoxy group, potentially altering its reactivity and biological activity.
4-{[(4E)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}-6-methoxyphenyl adamantane-1-carboxylate: Lacks the bromine atom, which may affect its substitution reactions.
2-Bromo-4-{[(4E)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}-6-methoxyphenyl adamantane-1-carboxamide: The carboxylate group is replaced with a carboxamide, potentially altering its solubility and interaction with biological targets.
Uniqueness
The presence of both the bromine atom and the methoxy group in 2-Bromo-4-{[(4E)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}-6-methoxyphenyl adamantane-1-carboxylate makes it unique. These functional groups provide distinct reactivity patterns and potential biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C28H27BrN2O5 |
---|---|
Molecular Weight |
551.4 g/mol |
IUPAC Name |
[2-bromo-4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]-6-methoxyphenyl] adamantane-1-carboxylate |
InChI |
InChI=1S/C28H27BrN2O5/c1-35-23-12-16(10-21-25(32)30-31(26(21)33)20-5-3-2-4-6-20)11-22(29)24(23)36-27(34)28-13-17-7-18(14-28)9-19(8-17)15-28/h2-6,10-12,17-19H,7-9,13-15H2,1H3,(H,30,32)/b21-10+ |
InChI Key |
MHBARUJOUMETIP-UFFVCSGVSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)Br)OC(=O)C45CC6CC(C4)CC(C6)C5 |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)Br)OC(=O)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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